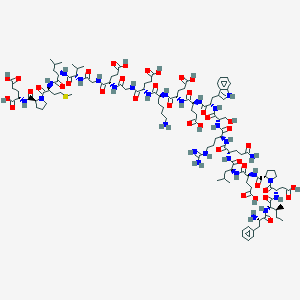
Ácido 2-sulfobenzoico hidratado
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-sulfobenzoic acid derivatives often involves organocatalytic methods. For instance, 2-Hydroxy-5-sulfobenzoic acid (2-HSBA) has been efficiently used as an organocatalyst for the one-pot three-component synthesis of a wide variety of compounds, demonstrating the versatility and efficiency of sulfobenzoic acid derivatives in synthetic chemistry (Kiyani et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-sulfobenzoic acid and its derivatives often facilitates the formation of various coordination polymers and complexes. For example, sulfonate complexes of actinide ions with 2-sulfobenzoic acid show a wide range of structures due to the chelate effects of sulfonate coordination, illustrating the structural diversity and potential for forming complex structures (Thuéry, 2013).
Chemical Reactions and Properties
2-Sulfobenzoic acid and its derivatives participate in various chemical reactions, demonstrating a broad spectrum of chemical properties. For instance, sulfonated polybenzimidazoles synthesized through sulfonation reactions exhibit remarkable properties like solubility in certain solvents and thermal stability, highlighting the chemical versatility of sulfobenzoic acid derivatives (Uno et al., 1977).
Physical Properties Analysis
The physical properties of 2-sulfobenzoic acid derivatives are influenced by their molecular structure. For example, the synthesis and characterization of sulfonated polybenzimidazoles reveal that these materials possess excellent thermal stability and mechanical strength, attributes that are crucial for their potential applications (Qing et al., 2005).
Chemical Properties Analysis
The chemical properties of 2-sulfobenzoic acid hydrate derivatives are diverse, encompassing a wide range of reactivities and functionalities. For instance, camphor sulfonic acid has been utilized as a catalyst for the synthesis of 2-arylbenzothiazoles, demonstrating the catalytic potential of sulfobenzoic acid-related compounds in facilitating various chemical reactions (Kaur et al., 2021).
Aplicaciones Científicas De Investigación
Medicina
Ácido 2-sulfobenzoico hidratado: se utiliza en el campo médico para diversas aplicaciones. Es un compuesto que puede participar en la síntesis de productos farmacéuticos, particularmente como intermedio en la producción de moléculas más complejas. Su grupo ácido sulfónico es reactivo y se puede utilizar para crear estructuras de sulfonamida, que son frecuentes en muchos medicamentos .
Agricultura
En agricultura, This compound puede servir como un bloque de construcción para crear agroquímicos. Su capacidad de unirse con otros compuestos orgánicos lo hace valioso para desarrollar herbicidas o pesticidas. Además, su parte de ácido sulfónico podría ser útil en productos de tratamiento del suelo para mejorar la absorción de nutrientes .
Ciencia de los Materiales
Las propiedades del compuesto son beneficiosas en la ciencia de los materiales, particularmente en el desarrollo de nuevos polímeros y recubrimientos. Su reactividad con diversas sustancias orgánicas e inorgánicas puede conducir a la creación de materiales novedosos con propiedades específicas deseadas .
Ciencias Ambientales
This compound: desempeña un papel en las ciencias ambientales como un catalizador potencial para reacciones que podrían degradar contaminantes ambientales. Su estructura le permite interactuar con otras sustancias, posiblemente ayudando en la descomposición de productos químicos nocivos .
Industria Alimentaria
Este compuesto está indirectamente relacionado con la industria alimentaria a través de su derivado, la sacarina. Si bien This compound en sí no se utiliza directamente en los alimentos, sus productos de descomposición, incluida la sacarina, se utilizan ampliamente como edulcorantes artificiales .
Productos farmacéuticos
En la industria farmacéutica, This compound se utiliza como precursor en la síntesis de diversas moléculas de fármacos. Sus grupos funcionales lo convierten en un material de partida versátil para construir una amplia gama de compuestos farmacéuticos .
Síntesis Química
This compound: es un reactivo valioso en la síntesis química. Se puede utilizar para introducir grupos sulfonato en las moléculas, lo que puede alterar su solubilidad, reactividad y comportamiento químico general, lo que lo convierte en una herramienta versátil para los químicos sintéticos .
Biotecnología
En biotecnología, This compound puede utilizarse en la síntesis de compuestos biológicamente activos. Su capacidad de reaccionar con diversas biomoléculas puede aprovecharse para crear nuevos bioconjugados para investigación y aplicaciones terapéuticas .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a derivative of benzoic acid, which is known to have antimicrobial properties, suggesting potential targets in microbial cells . .
Mode of Action
As a sulfonated derivative of benzoic acid, it may share some of the antimicrobial properties of benzoic acid, which works by disrupting the cell wall and inhibiting bacterial enzymes . .
Biochemical Pathways
The biochemical pathways affected by 2-Sulfobenzoic acid hydrate are currently unknown. Given its structural similarity to benzoic acid, it may interfere with the synthesis of cell wall components or inhibit key enzymes in microbial cells
Result of Action
It’s known that the compound can cause severe skin burns and eye damage , suggesting that it has strong reactivity with biological tissues.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Sulfobenzoic acid hydrate is not well-studied. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity and stability. For instance, the compound is known to be a white to tan powder, crystals, or off-white granular powder with a melting point of 71-74 degrees Celsius , suggesting that it may degrade or lose activity at higher temperatures.
Propiedades
IUPAC Name |
2-sulfobenzoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWSZOEEIYKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924464 | |
| Record name | 2-Sulfobenzoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123333-68-6 | |
| Record name | 2-Sulfobenzoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-SULFOBENZOIC ACID HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of 2-sulfobenzoic acid hydrate in its solid state?
A1: The research states that 2-sulfobenzoic acid hydrate exists as a salt in its solid form, specifically as oxonium 2-carboxybenzenesulfonate (H3O+.C7H5O5S-). [] This means a proton from the sulfonic acid group (-SO3H) of 2-sulfobenzoic acid has transferred to a water molecule, forming a hydronium ion (H3O+) and leaving behind a negatively charged 2-carboxybenzenesulfonate anion (C7H5O5S-).
Q2: The abstract mentions isomorphism with the ammonium derivative. What does this tell us about the structure?
A2: Isomorphism implies that oxonium 2-carboxybenzenesulfonate and the ammonium derivative of 2-sulfobenzoic acid share the same crystal structure. [] This suggests that the hydronium ion (H3O+) in the crystal lattice occupies a similar position and has comparable interactions with the 2-carboxybenzenesulfonate anion as the ammonium ion (NH4+) does in the ammonium derivative.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















